Benzene, 1-methyl-4-pentyl-

Physical Chemistry Chemical Engineering Separation Science

Benzene, 1-methyl-4-pentyl- (systematically 4-pentyltoluene; CAS 1595-09-1) is a para-substituted monoalkylbenzene with the molecular formula C₁₂H₁₈ and a molecular weight of 162.27 g·mol⁻¹. The compound features a toluene core bearing a linear five-carbon (n-pentyl) chain at the 4-position.

Molecular Formula C12H18
Molecular Weight 162.27 g/mol
CAS No. 1595-09-1
Cat. No. B12659265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-methyl-4-pentyl-
CAS1595-09-1
Molecular FormulaC12H18
Molecular Weight162.27 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)C
InChIInChI=1S/C12H18/c1-3-4-5-6-12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3
InChIKeyLGKMWHPZOZYYTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pentyltoluene (CAS 1595-09-1): A C12 Alkylbenzene Intermediate for Advanced Polymer Precursors


Benzene, 1-methyl-4-pentyl- (systematically 4-pentyltoluene; CAS 1595-09-1) is a para-substituted monoalkylbenzene with the molecular formula C₁₂H₁₈ and a molecular weight of 162.27 g·mol⁻¹ [1]. The compound features a toluene core bearing a linear five-carbon (n-pentyl) chain at the 4-position. This structure places it within the homologous series of 4-n-alkyltoluenes, where it serves as a strategic C₁₂ aromatic building block. Industrially, its significance is anchored in its role as a key intermediate in the synthesis of 2,6-dimethylnaphthalene (2,6-DMN), the monomer precursor to high-performance polyethylene naphthalate (PEN) polymers [2].

Why 4-Pentyltoluene Cannot Be Replaced by Shorter-Chain Alkyltoluenes in Critical Applications


Within the 4-n-alkyltoluene series, each methylene (–CH₂–) unit added to the side chain predictably alters key physical properties such as boiling point, density, and refractive index, directly impacting separation efficiency and formulation behavior [1]. More critically, the length of the alkyl chain dictates the compound's synthetic utility: 4-pentyltoluene, and only its specific C₅ side chain, can undergo cyclization and dehydrogenation to yield the highly desirable 2,6-dimethylnaphthalene, an isomer essential for producing polyethylene naphthalate (PEN). Analogs with shorter (e.g., 4-butyltoluene) or longer (e.g., 4-hexyltoluene) chains lead to different or isomeric naphthalene products with inferior market value, rendering 4-pentyltoluene a non-substitutable intermediate with distinct economic and performance value [2].

Quantitative Differentiation of 4-Pentyltoluene Against Its 4-n-Alkyltoluene Analogs


Boiling Point Elevation: A 20–65 °C Advantage for Distillation-Coupled Processes

4-Pentyltoluene exhibits a normal boiling point of 226 °C at 760 mmHg, which is significantly higher than its shorter-chain analogs [REFS-1, REFS-2]. This 20.4 °C increase over 4-butyltoluene and a 64–65 °C increase over 4-ethyltoluene provides a wider operational window for distillation separation from unreacted toluene (bp 110.6 °C) and low-boiling byproducts during its synthesis or use as a solvent.

Physical Chemistry Chemical Engineering Separation Science

Density and Refractive Index: Predictable Lipophilicity for Liquid-Liquid Extraction Design

The density of 4-pentyltoluene (0.862 g/cm³) and its refractive index (1.491) are intermediate within the homologous series, reflecting a systematic increase in hydrocarbon character with chain length . Compared to 4-ethyltoluene, the density remains nearly constant, while the refractive index decreases slightly due to increased molar volume, indicating a shift in polarizability that can fine-tune solvent-solute interactions.

Physical Organic Chemistry Formulation Science Solvent Engineering

Exclusive Precursor to 2,6-Dimethylnaphthalene for High-Performance Polymer Production

In the Chevron patent process (U.S. 5,955,641), 4-pentyltoluene, produced by the alkylation of toluene with pentenes, is the specifically required intermediate for the subsequent reforming step that yields 2,6-dimethylnaphthalene (2,6-DMN) [1]. Shorter-chain alkyltoluenes like 4-butyltoluene or longer-chain analogs like 4-hexyltoluene cannot undergo the same selective cyclization to the 2,6-isomer, which is the sole precursor to polyethylene naphthalate (PEN). PEN provides superior tensile strength and heat resistance compared to polyethylene terephthalate (PET), making 4-pentyltoluene a critical link in the high-value polyester supply chain.

Synthetic Chemistry Polymer Science Industrial Catalysis

Validated Application Scenarios for 4-Pentyltoluene Based on Quantitative Evidence


Integrated Production of 2,6-Dimethylnaphthalene (2,6-DMN) for PEN Polymer

4-Pentyltoluene is the essential intermediate in the commercial route to 2,6-DMN, as detailed in U.S. Patent 5,955,641 . The process involves the alkylation of toluene with a pentene-rich stream to form pentyltoluenes, which are then reformed over a platinum-containing catalyst to yield dimethylnaphthalenes. The resulting 2,6-DMN is oxidized to 2,6-naphthalene dicarboxylic acid, the monomer for high-performance PEN polyester used in hot-fill beverage containers, high-strength fibers, and advanced photographic films.

High-Temperature Organic Synthesis Solvent and Heat-Transfer Medium

With a boiling point of 226 °C —significantly higher than xylene (~140 °C) and mesitylene (165 °C)—4-pentyltoluene serves as a high-boiling, non-polar solvent for reactions requiring temperatures above 200 °C. Its liquid range (melting point -28 °C to boiling point 226 °C) makes it suitable for both low-temperature initiation and sustained high-temperature reflux in the synthesis of specialty chemicals and pharmaceuticals.

Model Compound for Alkylbenzene Isomerization and Environmental Fate Studies

The positional isomerization equilibrium of branched pentyltoluenes has been quantitatively studied to understand thermodynamic stability and reaction pathways of alkylaromatic hydrocarbons in petroleum chemistry [1]. 4-Pentyltoluene, as a representative monoalkylated toluene with a C₅ chain, is used as a model solute in chromatographic studies investigating retention behavior on porous graphitic carbon and ODS stationary phases, aiding in the development of environmental monitoring methods for hydrocarbon pollutants.

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